Enzomenib - 2412555-70-3

Enzomenib

Catalog Number: EVT-10992647
CAS Number: 2412555-70-3
Molecular Formula: C33H43FN6O3
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DSP-5336 is a menin inhibitor.
Source and Classification

Enzomenib is derived from synthetic processes aimed at enhancing the efficacy and specificity of proteasome inhibition. Classified under small molecule inhibitors, it targets the proteasome complex, which is essential for protein turnover and the regulation of cellular processes. The compound's development is rooted in the need for more effective cancer therapies that can overcome resistance mechanisms commonly seen with existing treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of Enzomenib involves several steps, typically starting from readily available chemical precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of intermediate compounds through standard organic reactions such as nucleophilic substitutions or condensation reactions.
  2. Cyclization Reactions: These intermediates are then subjected to cyclization reactions to form the core structure of Enzomenib.
  3. Functional Group Modifications: Subsequent steps involve modifying functional groups to enhance solubility and bioavailability.

A detailed synthetic pathway might include specific reagents and conditions, such as temperature control and solvent choice, which are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Enzomenib's molecular structure can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The structural analysis reveals:

  • Core Structure: A unique bicyclic framework that is characteristic of proteasome inhibitors.
  • Functional Groups: Various functional groups that contribute to its binding affinity and specificity towards the proteasome.

Data regarding bond lengths, angles, and stereochemistry are crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Enzomenib undergoes several key chemical reactions during its synthesis and upon administration:

  1. Reversible Binding: The compound exhibits reversible binding to the proteasome, which is essential for its mechanism of action.
  2. Metabolic Transformations: In vivo, Enzomenib may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

Understanding these reactions provides insight into how Enzomenib exerts its effects at the molecular level.

Mechanism of Action

Process and Data

The mechanism of action for Enzomenib primarily involves:

  • Proteasome Inhibition: By binding to the catalytic sites of the proteasome, Enzomenib prevents the degradation of pro-apoptotic factors and cell cycle regulators.
  • Induction of Apoptosis: This inhibition leads to an accumulation of regulatory proteins that trigger apoptosis in cancer cells, thereby exerting anti-tumor effects.

Data from preclinical studies demonstrate significant reductions in tumor growth rates in models treated with Enzomenib compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enzomenib's physical properties include:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are also critical for formulation development.

Applications

Scientific Uses

Enzomenib has several promising applications in scientific research:

  • Cancer Therapy: Its primary application is as a therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool for studying proteasome function in cellular biology.
  • Combination Therapy: Ongoing research explores its use in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.
Introduction to Enzomenib and Biological Context

Enzomenib (developmental code: DSP-5336) is an investigational, orally bioavailable small-molecule inhibitor designed to disrupt the protein-protein interaction between menin and lysine methyltransferase 2A (KMT2A). This compound represents a novel class of epigenetic therapeutics targeting genetically defined subsets of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Enzomenib’s mechanism centers on abrogating oncogenic transcriptional programs driven by KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m), which collectively account for 30–40% of AML cases. Unlike conventional chemotherapy, Enzomenib aims to induce differentiation of leukemic blasts by reversing deep epigenetic dysregulation, positioning it as a paradigm-shifting approach for refractory/relapsed diseases [1] .

Properties

CAS Number

2412555-70-3

Product Name

Enzomenib

IUPAC Name

5-fluoro-2-[4-[7-[(1S,3S,4R)-5-methylidene-2-azabicyclo[2.2.2]octane-3-carbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

Molecular Formula

C33H43FN6O3

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C33H43FN6O3/c1-20(2)40(21(3)4)31(41)26-15-23(34)6-9-27(26)43-28-16-35-19-36-30(28)39-17-33(18-39)10-12-38(13-11-33)32(42)29-25-8-7-24(37-29)14-22(25)5/h6,9,15-16,19-21,24-25,29,37H,5,7-8,10-14,17-18H2,1-4H3/t24-,25+,29-/m0/s1

InChI Key

JQHJEDMMWUIYCE-FVVBACEJSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)C5C6CCC(N5)CC6=C

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)[C@@H]5[C@@H]6CC[C@H](N5)CC6=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.